molecular formula C15H16N2O3 B1392610 methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate CAS No. 1243063-86-6

methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

Cat. No. B1392610
M. Wt: 272.3 g/mol
InChI Key: OFEGMBAWXWMCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyrrolidone, which is a cyclic compound found in a variety of natural products. It is a versatile compound that can be used to study a wide range of biological processes.

Scientific Research Applications

  • Synthesis and Antiviral Activity : A study focused on synthesizing new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including analogs similar to methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate. These compounds were tested for their antiviral activity against influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The findings indicated that most of these compounds did not show significant activity against these viruses, with only a few exceptions displaying micromolar activities against a human hepatoma cell line sensitive to HCV infection (Ivashchenko et al., 2014).

  • Novel Derivative Synthesis and Characterization : Another study involved the synthesis of novel derivatives of this compound, specifically "R-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid" derivatives, via Japp-Klingemann and Fischer indole cyclization reactions. The synthesized compounds were characterized by spectroscopic methods (Mogulaiah et al., 2018).

  • Functionalization for Novel Compounds : A study focused on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a closely related compound, to form various derivatives including quinoxalin-2-yl and selenadiazole derivatives. This research highlights the chemical versatility and potential for creating diverse compounds from a similar base structure (Velikorodov et al., 2016).

  • Antimicrobial and Anticancer Applications : There is ongoing research into the antimicrobial and anticancer applications of compounds related to methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate. Studies have synthesized various indole derivatives, showing significant antimicrobial activities and potential anticancer properties, further underscoring the compound's relevance in medicinal chemistry (Gadegoni & Manda, 2013).

  • Progesterone Receptor Modulators : Research has also explored the use of similar compounds in the development of progesterone receptor modulators, which have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

properties

IUPAC Name

methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-5-6-11-10(8-9)14(13(16-11)15(19)20-2)17-7-3-4-12(17)18/h5-6,8,16H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEGMBAWXWMCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N3CCCC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

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